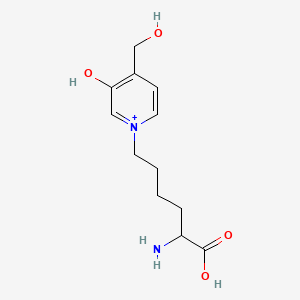
Ethyl 8-benzoyl-9-oxodec-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-benzoyl-9-oxodec-5-enoate is a chemical compound with the molecular formula C19H24O4. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated carbonyl group and a double bond at the α,β position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 8-benzoyl-9-oxodec-5-enoate can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize more sustainable and efficient reagents and solvents to minimize environmental impact. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent has been identified as an optimal condition for ester formation .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-benzoyl-9-oxodec-5-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-benzoyl-9-oxodec-5-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 8-benzoyl-9-oxodec-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester moiety allows it to participate in Michael addition reactions, where it can act as an electrophile and form covalent bonds with nucleophiles. This reactivity is crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-benzoyl-9-oxodec-5-enoate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups.
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
This compound derivatives: These compounds have modifications to the core structure, such as additional functional groups or changes in the carbon chain length.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, which make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
185434-98-4 |
|---|---|
Molekularformel |
C19H24O4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
ethyl 8-benzoyl-9-oxodec-5-enoate |
InChI |
InChI=1S/C19H24O4/c1-3-23-18(21)14-10-5-4-9-13-17(15(2)20)19(22)16-11-7-6-8-12-16/h4,6-9,11-12,17H,3,5,10,13-14H2,1-2H3 |
InChI-Schlüssel |
MWSLMRWDPBEBFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC=CCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)

![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)

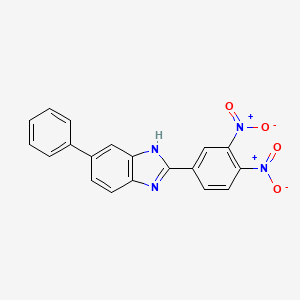
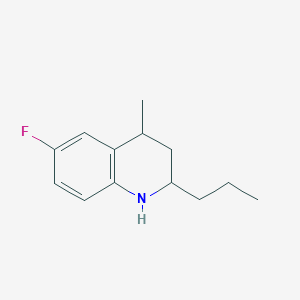
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
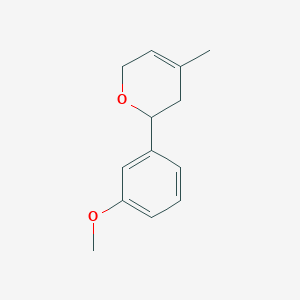
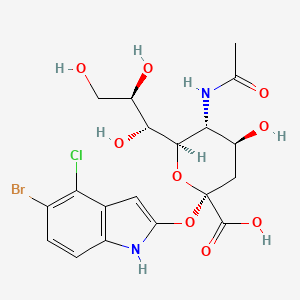
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)


